{2-iodo-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODO-6-METHOXYPHENOXY]ACETIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, iodo, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODO-6-METHOXYPHENOXY]ACETIC ACID involves multiple steps. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the iodo and methoxy groups. The final step typically involves the attachment of the phenoxyacetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODO-6-METHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .
Scientific Research Applications
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODO-6-METHOXYPHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODO-6-METHOXYPHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetic acid
- **Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate
Uniqueness
2-[4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-IODO-6-METHOXYPHENOXY]ACETIC ACID is unique due to the presence of the iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C22H19IN2O7S |
---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
2-[2-iodo-6-methoxy-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H19IN2O7S/c1-12-3-5-14(6-4-12)24-18(26)10-25-21(29)17(33-22(25)30)9-13-7-15(23)20(16(8-13)31-2)32-11-19(27)28/h3-9H,10-11H2,1-2H3,(H,24,26)(H,27,28)/b17-9+ |
InChI Key |
KMRVCIPRZMCUOU-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC(=O)O)OC)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC(=O)O)OC)SC2=O |
Origin of Product |
United States |
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